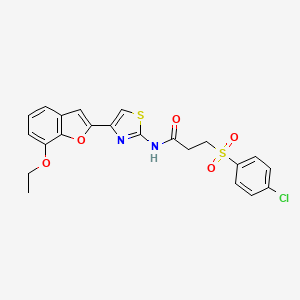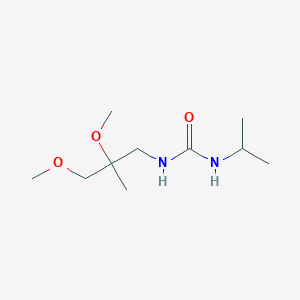
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide, also known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmacology. DMAB is a derivative of pyrimidine and belongs to the class of amides.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research findings have highlighted the antimicrobial and antitumor potential of various dimethylamino pyrimidine derivatives. Compounds synthesized from dimethylamino pyrimidine precursors have shown high activity against liver and breast cell lines, indicating their potential in cancer therapy (Elneairy et al., 2007). Moreover, these compounds exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, underscoring their significance in addressing antibiotic resistance (El‐Borai et al., 2013).
Nonlinear Optical Properties and Materials Chemistry
Dimethylamino pyrimidine derivatives have been identified as crucial components in the synthesis of compounds with nonlinear optical properties. This is particularly important for the development of optical materials that can be used in technologies like laser systems and optical switches. For instance, symmetric derivatives of dimethylamino pyrimidines have shown large hyperpolarizabilities, making them attractive for applications in the field of nonlinear optics (Moylan et al., 1996).
Corrosion Inhibition
The study of bipyrazolic-type organic compounds, including those related to dimethylamino pyrimidine, has shed light on their potential as corrosion inhibitors. These studies employ density functional theory (DFT) to elucidate the inhibition efficiencies of such compounds, demonstrating their applications in protecting metals against corrosion, which is vital for extending the lifespan of infrastructure and machinery (Wang et al., 2006).
Seed Germination and Agricultural Applications
Alkyl substituted variants of related compounds have been identified in smoke and are known to promote seed germination in a variety of plant species. This discovery could lead to the development of agricultural technologies aimed at enhancing crop yields and improving food security (Flematti et al., 2009).
properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-5-6-11(17)13-8-10-7-9(2)14-12(15-10)16(3)4/h7H,5-6,8H2,1-4H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUYOIUSKFASPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC(=NC(=C1)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)
![6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2377788.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)

